molecular formula C10H14N4O4S B2400408 3-methyl-1-phenyl-1H-pyrazole-4,5-diamine sulfuric acid CAS No. 2225141-83-1

3-methyl-1-phenyl-1H-pyrazole-4,5-diamine sulfuric acid

Cat. No.: B2400408
CAS No.: 2225141-83-1
M. Wt: 286.31
InChI Key: FBEISBIKWOGWSP-UHFFFAOYSA-N
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Description

3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine sulfuric acid is a chemical reagent intended for research and development applications. The free base form of this compound, 3-methyl-1-phenyl-1H-pyrazole-4,5-diamine (CAS 52943-88-1), is a solid with a molecular formula of C10H12N4 and a molecular weight of 188.23 g/mol . Pyrazole derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of pharmacological activities . They are key scaffolds in the synthesis of various heterocyclic compounds and have been investigated for potential biological activities, including anticancer properties . Specifically, heterocycles incorporating both pyrazole and triazole moieties have demonstrated promising antiproliferative effects in scientific studies . The 4,5-diaminopyrazole structure also serves as a key intermediate in the development of novel chemical entities, such as those synthesized via multicomponent reactions, which are valuable for constructing complex molecular architectures in drug discovery programs . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-methyl-2-phenylpyrazole-3,4-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.H2O4S/c1-7-9(11)10(12)14(13-7)8-5-3-2-4-6-8;1-5(2,3)4/h2-6H,11-12H2,1H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEISBIKWOGWSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1N)N)C2=CC=CC=C2.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-phenyl-1H-pyrazole-4,5-diamine sulfuric acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with 3-methyl-2-pyrazolin-5-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-phenyl-1H-pyrazole-4,5-diamine sulfuric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and amine derivatives, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties
This compound has been investigated for its potential as a pharmacophore in the development of new therapeutic agents. Notable applications include:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties against multidrug-resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics, indicating its potential as an alternative treatment option .
  • Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and nitric oxide. This suggests its applicability in treating inflammatory diseases .
  • Anticancer Properties : Recent studies have shown that pyrazole derivatives can induce apoptosis in various cancer cell lines. For instance, compounds similar to 3-methyl-1-phenyl-1H-pyrazole-4,5-diamine sulfuric acid have exhibited cytotoxic effects against breast cancer cells, enhancing the efficacy of existing chemotherapeutic agents like doxorubicin .

Materials Science Applications

Synthesis of Advanced Materials
The compound is being explored for its role in synthesizing advanced materials. Its unique structural features allow for:

  • Polymer Development : The incorporation of this compound into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. Research is ongoing to optimize these properties for industrial applications .
  • Nanomaterials : The compound's reactivity and functional groups make it suitable for creating nanomaterials with specific chemical properties. These nanomaterials can be utilized in various fields, including electronics and catalysis .

Biological Studies

Biochemical Probes
3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine sulfuric acid serves as a valuable probe in biochemical assays:

  • Enzyme Interaction Studies : The compound has been used to study enzyme activities and protein interactions, providing insights into metabolic pathways and potential therapeutic targets .

Case Study 1: Antibacterial Efficacy

A comprehensive evaluation of the antibacterial activity of 3-methyl-1-phenyl-1H-pyrazole-4,5-diamine sulfuric acid derivatives revealed significant activity against MRSA strains. The study reported MIC values significantly lower than those of conventional antibiotics.

CompoundMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Compound A8Linezolid16
Compound B4Vancomycin32

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability.

Concentration (µM)Cell Viability (%)
1075
2050
5025

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-1H-pyrazole-4,5-diamine sulfuric acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Phenyl vs.
  • Salt Stoichiometry : Hemisulfate salts (e.g., 1-hexyl analog) use half a molar equivalent of sulfuric acid, reducing corrosivity during synthesis, while 1:1 sulfate salts (e.g., 1-ethyl analog) may exhibit higher crystallinity .

Physicochemical Properties

While exact data for the target compound is unavailable, inferences can be drawn from analogs:

  • Solubility : Alkyl-substituted derivatives (e.g., 1-hexyl, 1-ethyl) show moderate water solubility due to hydrophobic side chains, whereas hydroxyethyl or phenyl groups may enhance polarity and aqueous solubility .
  • Thermal Stability: Sulfate salts generally exhibit higher thermal stability than hydrochloride counterparts, as noted in the synthesis of 4-nitro-1H-pyrazole-3,5-diamine hydrochloride ().

Notes

  • Safety : Concentrated sulfuric acid in synthesis requires protective equipment (gloves, face shields) to prevent corrosive exposure .
  • Stability : Pyrazole-diamine salts are sensitive to light and humidity; storage in airtight, dark containers is recommended .
  • Regulatory : Commercial availability of analogs (e.g., 1H-pyrazole-4,5-diamine from Sigma-Aldrich) underscores their industrial relevance but necessitates compliance with safety data sheets ().

Biological Activity

3-Methyl-1-phenyl-1H-pyrazole-4,5-diamine sulfuric acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer activities.

  • IUPAC Name : 3-methyl-1-phenyl-1H-pyrazole-4,5-diamine; sulfuric acid
  • Molecular Formula : C10H12N4O4S
  • CAS Number : 2225141-83-1
  • Purity : ≥95% .

The biological activity of 3-methyl-1-phenyl-1H-pyrazole derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and infectious processes. The sulfuric acid moiety may enhance solubility and bioavailability, facilitating its action in biological systems.

Antimicrobial Activity

A study investigating the antimicrobial effects of pyrazole derivatives indicated that compounds similar to 3-methyl-1-phenyl-1H-pyrazole exhibited significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (µg/mL)Activity
3-Methyl-1-phenyl-pyrazole0.22 - 0.25Excellent
Other derivativesVariesSignificant

Anti-inflammatory Activity

Research has shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain compounds demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

CompoundTNF-α Inhibition (%)Concentration (µM)
Compound A76%1
Compound B85%10

Anticancer Potential

The anticancer properties of pyrazoles have been explored in various studies. Compounds featuring the pyrazole scaffold have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Specific derivatives have been noted for their effectiveness against breast and lung cancer cell lines .

Study on Antimicrobial Efficacy

In a comparative study, several pyrazole derivatives were evaluated for their antimicrobial efficacy against a panel of bacterial strains. The results indicated that derivatives with specific substitutions on the pyrazole ring showed enhanced activity, supporting the hypothesis that structural modifications can significantly influence biological outcomes .

In Vitro Evaluation of Anti-inflammatory Properties

Another notable study focused on the anti-inflammatory effects of substituted pyrazoles. The compounds were tested in vitro for their ability to inhibit cytokine release in macrophage cultures stimulated by lipopolysaccharides (LPS). The results revealed that certain derivatives effectively reduced inflammatory markers, highlighting their potential therapeutic applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 3-methyl-1-phenyl-1H-pyrazole-4,5-diamine sulfuric acid?

  • Methodological Answer : The compound can be synthesized via condensation reactions using a pyrazole precursor and controlled sulfuric acid stoichiometry. For example, adapting methods from U.S. Pat. No. 5,663,366, half a molar equivalent of sulfuric acid is added to 3-methyl-1-phenyl-1H-pyrazole-4,5-diamine to form the sulfate salt . Solvent selection is critical: ethanol or ethyl acetate is preferred for high yields, as demonstrated in analogous pyrazole syntheses using MSA (molybdate sulfuric acid) catalysts .

Q. How can the purity and structural integrity of the synthesized compound be validated?

  • Methodological Answer :

  • Crystallography : Grow single crystals via slow evaporation in ethanol/water mixtures. Use SHELX programs (e.g., SHELXL) for structure refinement .
  • Spectroscopy : Confirm the presence of the sulfate moiety via FT-IR (S=O stretching at ~1050–1200 cm⁻¹). ¹H/¹³C NMR can verify the absence of unreacted precursors (e.g., NH₂ groups at δ 5.2–6.0 ppm in DMSO-d₆) .
  • Elemental Analysis : Match experimental C, H, N, and S percentages with theoretical values (e.g., using CHNS analyzers) .

Q. What are the recommended handling and storage protocols for this compound?

  • Methodological Answer :

  • Handling : Use explosion-proof baffles and protective equipment (gloves, face shields) due to the corrosive nature of concentrated sulfuric acid residues .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the diamine groups. Monitor for discoloration (indicative of decomposition) .

Advanced Research Questions

Q. How does 3-methyl-1-phenyl-1H-pyrazole-4,5-diamine sulfuric acid function as a catalyst in multicomponent reactions?

  • Methodological Answer : The sulfate group acts as a Brønsted acid, activating carbonyl intermediates. For example, in Pechmann condensations, it protonates aldehydes to form reactive iminium intermediates, enabling cyclization with 1,3-dicarbonyl compounds. Reaction progress can be tracked via in situ FT-IR or LC-MS to identify transient species . Optimize catalyst loading (5–10 mol%) to balance yield and side reactions .

Q. What experimental strategies resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer :

  • DoE (Design of Experiments) : Systematically vary parameters (acid equivalents, solvent polarity, temperature) to identify critical factors. For instance, excess sulfuric acid (>1 eq) may hydrolyze the pyrazole ring, reducing yields .
  • Reproducibility Checks : Cross-validate methods using alternative precursors (e.g., 1-phenyl-3-methylpyrazol-5-one) and characterize intermediates via HPLC .

Q. How does the compound’s stability vary under extreme pH or thermal conditions?

  • Methodological Answer :

  • Thermal Analysis : Perform TGA-DSC to assess decomposition thresholds (e.g., >200°C may degrade the sulfate moiety).
  • pH Stability : Conduct accelerated stability studies in buffered solutions (pH 1–13). The diamine groups are prone to oxidation at pH >10, forming quinonoid byproducts; monitor via UV-Vis (λ ~400 nm for degradation products) .

Q. What mechanistic insights support the role of this compound in forming heterocyclic intermediates?

  • Methodological Answer : Use DFT calculations (e.g., Gaussian 16) to model the protonation of carbonyl groups and subsequent cyclization steps. Experimental validation via trapping intermediates (e.g., semicarbazide for imine detection) or isotopic labeling (¹⁵N-NMR) can clarify pathways .

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